molecular formula C19H17N3O2S B2529850 1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 460339-31-5

1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2529850
CAS No.: 460339-31-5
M. Wt: 351.42
InChI Key: HVIILRYWODDJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic organic compound that features an indoline moiety, a 1,3,4-oxadiazole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Indoline attachment: Finally, the indoline moiety is introduced through a nucleophilic substitution reaction, often using a halogenated ethanone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The indoline moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted indoline derivatives.

Scientific Research Applications

1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and thioether linkage are key structural features that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Indolin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone: Similar structure but with a phenyl group instead of an m-tolyl group.

    1-(Indolin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone: Similar structure but with a p-tolyl group instead of an m-tolyl group.

Uniqueness

1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is unique due to the specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The presence of the m-tolyl group may impart distinct steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-13-5-4-7-15(11-13)18-20-21-19(24-18)25-12-17(23)22-10-9-14-6-2-3-8-16(14)22/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIILRYWODDJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.